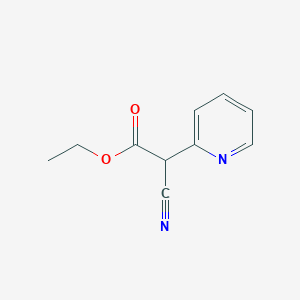

Ethyl 2-cyano-2-(pyridin-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-cyano-2-(pyridin-2-yl)acetate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C10H10N2O2 and a molecular weight of 190.1986 .

Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-2-(pyridin-2-yl)acetate is represented by the InChI code: 1S/C10H10N2O2/c1-2-14-10(13)8(7-11)9-5-3-4-6-12-9/h3-6,8H,2H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 2-cyano-2-(pyridin-2-yl)acetate has a molecular weight of 190.20 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications

Synthesis of 2-Pyridones

“Ethyl 2-cyano-2-(pyridin-2-yl)acetate” plays a crucial role in the synthesis of 2-pyridones . 2-pyridones and their derivatives have attracted remarkable attention due to their extensive applications in many fields such as biology, natural compounds, dyes, and fluorescent materials . The treatment of nitril compounds with ethyl 2-bromo acetate (reformatsky reagent) provided a zinc bromide complex of a β-enamino ester. This effective intermediate reacted to form the propiolates and obtained desired 2-pyridone in good-to-high yields .

Cyanoacetylation of Amines

The compound is used in the cyanoacetylation of amines . Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Anti-Fibrosis Activity

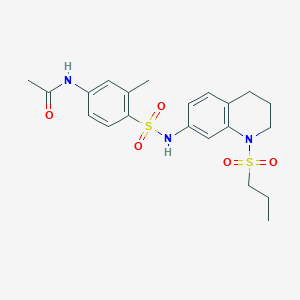

Some of the target compounds synthesized using “Ethyl 2-cyano-2-(pyridin-2-yl)acetate” displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .

Anti-HIV Activity

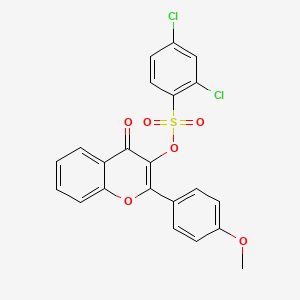

Indolyl and oxochromenyl xanthenone derivatives synthesized using this compound have shown potential anti-HIV-1 activity .

Synthesis of β-(Pyridin-2-yl)-Methyl Ketones

A transition metal-free synthesis of β-(pyridin-2-yl)-methyl ketones, using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy, has been disclosed .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing their activity

Mode of Action

Compounds with similar structures have been found to interact with their targets, causing changes in their function . The specific interactions and resulting changes caused by Ethyl 2-cyano-2-(pyridin-2-yl)acetate require further investigation.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects . More research is needed to elucidate the specific pathways affected by this compound.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level . More research is needed to understand the specific effects of this compound.

Action Environment

The action, efficacy, and stability of Ethyl 2-cyano-2-(pyridin-2-yl)acetate can be influenced by various environmental factors . These can include temperature, pH, and the presence of other compounds.

properties

IUPAC Name |

ethyl 2-cyano-2-pyridin-2-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)8(7-11)9-5-3-4-6-12-9/h3-6,8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZBDTQYCJMNPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-2-(pyridin-2-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2911147.png)

![1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine](/img/structure/B2911152.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate](/img/structure/B2911154.png)

![1-(4-Chlorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2911156.png)

![NCGC00347403-02_C30H42O12_1,7-Bis(4-hydroxyphenyl)-3-heptanyl 6-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-beta-D-glucopyranoside](/img/structure/B2911158.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclohexylpropanamide](/img/structure/B2911159.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2911160.png)

amino}acetamide dihydrochloride](/img/structure/B2911162.png)